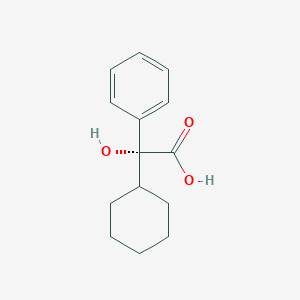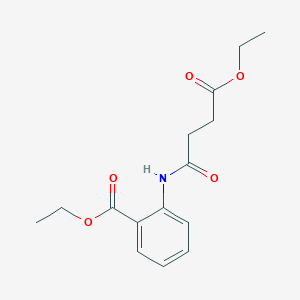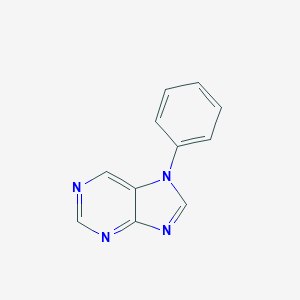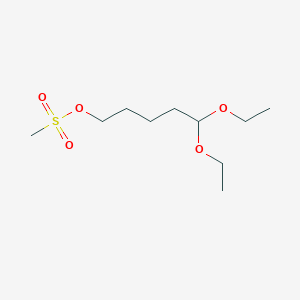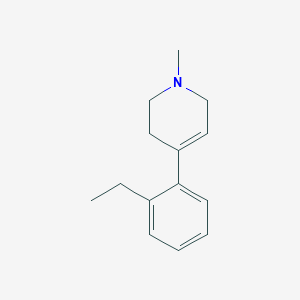
1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine (MET) is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that belongs to the family of pyridines. MET has been studied extensively for its potential use in the treatment of Parkinson's disease.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine is not fully understood. However, it is believed to act as a dopamine receptor agonist. This means that it binds to dopamine receptors in the brain and mimics the effects of dopamine. Dopamine is a neurotransmitter that is involved in the regulation of movement, mood, and motivation. By acting as a dopamine receptor agonist, 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine may help to alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which may help to alleviate the symptoms of Parkinson's disease. It has also been shown to have antioxidant effects, which may help to protect dopaminergic neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine in lab experiments is that it is relatively easy to synthesize. It is also relatively stable and has a long shelf life. However, one of the limitations of using 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine in lab experiments is that it has a relatively low yield, which can make it expensive to produce in large quantities.
Orientations Futures
There are a number of future directions for research on 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine. One area of research is the development of new synthesis methods that can increase the yield of the compound. Another area of research is the development of new analogs of 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine that may have improved efficacy and fewer side effects. Finally, there is a need for further research on the mechanism of action of 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine, as this may help to identify new targets for the treatment of Parkinson's disease.
Méthodes De Synthèse
The synthesis of 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine involves the reaction of 2-ethylphenylacetonitrile with methylamine and formaldehyde. The reaction is carried out in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using column chromatography. The yield of the synthesis is typically around 50%.
Applications De Recherche Scientifique
1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine has been used extensively in scientific research for its potential use in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the motor system. It is characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine has been shown to have neuroprotective effects on dopaminergic neurons, making it a potential treatment for Parkinson's disease.
Propriétés
Numéro CAS |
107316-68-7 |
|---|---|
Nom du produit |
1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine |
Formule moléculaire |
C14H19N |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
4-(2-ethylphenyl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C14H19N/c1-3-12-6-4-5-7-14(12)13-8-10-15(2)11-9-13/h4-8H,3,9-11H2,1-2H3 |
Clé InChI |
MEWZYEZVAPPYOR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1C2=CCN(CC2)C |
SMILES canonique |
CCC1=CC=CC=C1C2=CCN(CC2)C |
Autres numéros CAS |
107316-68-7 |
Synonymes |
1-methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine 2'-Et-MPTP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



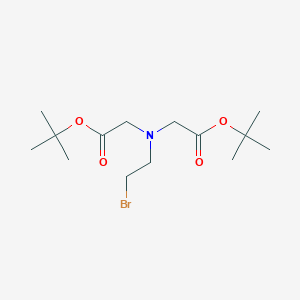
![[(2S,3R,4R,5R)-2-[6-amino-3-[[6-amino-9-[(2S,3R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-3-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B17653.png)


